Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane
CAS No.: 88088-95-3
Cat. No.: VC21210436
Molecular Formula: C19H13N9
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane - 88088-95-3](/images/no_structure.jpg)
Specification
CAS No. | 88088-95-3 |
---|---|
Molecular Formula | C19H13N9 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | 1-[bis(benzotriazol-1-yl)methyl]benzotriazole |
Standard InChI | InChI=1S/C19H13N9/c1-4-10-16-13(7-1)20-23-26(16)19(27-17-11-5-2-8-14(17)21-24-27)28-18-12-6-3-9-15(18)22-25-28/h1-12,19H |
Standard InChI Key | VENLCXAGJRTBFL-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=NN2C(N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 |
Canonical SMILES | C1=CC=C2C(=C1)N=NN2C(N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 |
Introduction
Chemical Identity and Structural Characteristics
Tris(1H-benzo[d] triazol-1-yl)methane belongs to the family of triazole derivatives, which are five-membered nitrogen-containing heterocyclic compounds known for their diverse biological activities . The compound is characterized by its unique molecular structure consisting of three benzotriazole rings connected to a central carbon atom.
The basic chemical identity of Tris(1H-benzo[d] triazol-1-yl)methane is summarized in the following table:
The molecule contains three benzotriazole rings, each consisting of a benzene ring fused with a triazole moiety. The three benzotriazole units are connected through a central methane carbon, creating a three-dimensional structure with interesting chemical properties. The nitrogen-rich nature of this compound contributes to its potential applications in various fields of chemistry.
Physical Properties
The physical properties of Tris(1H-benzo[d] triazol-1-yl)methane provide essential information for its identification, handling, and application in various chemical processes. These properties are comprehensively presented in the following table:
The high melting point of Tris(1H-benzo[d] triazol-1-yl)methane (191-195°C) indicates strong intermolecular forces, likely resulting from the compound's ability to form hydrogen bonds and π-π stacking interactions between the aromatic rings. The relatively high boiling point (678.4°C at 760 mmHg) further confirms the stability of this compound at elevated temperatures.
The LogP value of 2.47340 suggests moderate lipophilicity, indicating a balance between hydrophilic and hydrophobic properties. This characteristic may influence the compound's solubility in various solvents and its potential for membrane permeability in biological systems.
Chemical Properties and Reactivity
Tris(1H-benzo[d] triazol-1-yl)methane exhibits chemical properties characteristic of nitrogen-rich heterocyclic compounds. The presence of multiple nitrogen atoms in the triazole rings contributes to its reactivity and potential applications in organic synthesis and materials science.
The compound contains multiple nitrogen atoms with different electronic environments, which can participate in various chemical reactions, including nucleophilic substitutions, coordination with metals, and hydrogen bonding interactions. The benzotriazole moieties are known for their ability to act as leaving groups in organic reactions, making this compound potentially useful as a reagent in synthetic organic chemistry.
A literature reference mentioned in connection with Tris(1H-benzo[d] triazol-1-yl)methane is from Katritzky, Alan R.; Yang, Zhijin; Lam, Jamshed N. Synthesis, 1990, #8, p. 666-669 . This suggests that the compound may have been synthesized and characterized in this publication, which could provide valuable information on its production methods.
Analytical Characterization
Analytical methods for the characterization and quality control of Tris(1H-benzo[d] triazol-1-yl)methane include:
X-ray Crystallography
Given the crystalline nature of the compound, X-ray crystallography would be a valuable technique for elucidating its three-dimensional structure and confirming the spatial arrangement of the three benzotriazole moieties around the central carbon atom.
Related Compounds
Understanding the structural relatives of Tris(1H-benzo[d] triazol-1-yl)methane provides context for its chemical behavior and potential applications.
Bis(1H-benzo[d] triazol-1-yl)methanimine
This related compound (CAS: 28992-50-9) has a molecular formula of C₁₃H₉N₇ and a molecular weight of 263.26 g/mol . It contains two benzotriazole units connected to a methanimine group, making it structurally similar but distinct from Tris(1H-benzo[d] triazol-1-yl)methane.
Other Triazole Derivatives
The broader family of 1,2,3-triazole derivatives encompasses a wide range of compounds with diverse structures and applications . These compounds are known for their biological activities and have been extensively studied for their potential pharmaceutical applications, including as antibacterial, antifungal, antiviral, and anticancer agents.
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